3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the 3,4-dimethoxy groups can be achieved through electrophilic aromatic substitution reactions. The morpholino and thiophen-3-yl groups are then introduced via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can be used to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, the compound may have potential as a pharmaceutical agent. Research could focus on its efficacy and safety as a drug candidate.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The compound’s functional groups could facilitate binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzenesulfonamide: Lacks the morpholino and thiophen-3-yl groups, making it less complex and potentially less versatile.
N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the 3,4-dimethoxy groups, which could affect its reactivity and biological activity.
3,4-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide: Lacks the thiophen-3-yl group, which could influence its chemical properties and applications.
Uniqueness
3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups. This combination provides a balance of reactivity and stability, making the compound suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S2/c1-23-17-4-3-15(11-18(17)24-2)27(21,22)19-12-16(14-5-10-26-13-14)20-6-8-25-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIOVCVQOBVODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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